N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine

GABAA receptor pharmacology radioligand binding negative control

N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine (CAS 1339683-48-5) is a secondary amine featuring a 3,3-dimethylcyclohexyl core and an N-but-3-yn-1-yl substituent bearing a terminal alkyne. The compound exhibits weak binding affinity for GABAₐ receptors (Ki > 3,000 nM at α1β2γ2 and α5β2γ2 subtypes) and serves as a research tool for studying GABAergic pharmacology or as a versatile synthetic intermediate due to its clickable alkyne handle.

Molecular Formula C12H21N
Molecular Weight 179.30 g/mol
Cat. No. B15273146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine
Molecular FormulaC12H21N
Molecular Weight179.30 g/mol
Structural Identifiers
SMILESCC1(CCCC(C1)NCCC#C)C
InChIInChI=1S/C12H21N/c1-4-5-9-13-11-7-6-8-12(2,3)10-11/h1,11,13H,5-10H2,2-3H3
InChIKeyYYTKZGLRPUDCGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine: A Terminal Alkyne-Containing Cyclohexylamine for GABAA Research and Bioconjugation


N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine (CAS 1339683-48-5) is a secondary amine featuring a 3,3-dimethylcyclohexyl core and an N-but-3-yn-1-yl substituent bearing a terminal alkyne . The compound exhibits weak binding affinity for GABAₐ receptors (Ki > 3,000 nM at α1β2γ2 and α5β2γ2 subtypes) [1] and serves as a research tool for studying GABAergic pharmacology or as a versatile synthetic intermediate due to its clickable alkyne handle [2].

Why N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine Cannot Be Replaced by Common Cyclohexylamine Analogs


Generic substitution with saturated alkylamine analogs (e.g., N-butyl-3,3-dimethylcyclohexan-1-amine) eliminates the terminal alkyne functional group, precluding downstream click chemistry applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, PROTAC synthesis, or fluorescent labeling [1]. Furthermore, the compound's weak GABAₐ receptor binding profile (Ki > 3,000 nM) [2] differs substantially from high-affinity ligands like flumazenil (Ki = 0.8 nM) [3], making it unsuitable for applications requiring potent receptor modulation but potentially useful as a low-affinity control or scaffold for structure-activity relationship studies.

Quantitative Differentiation of N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine Versus Flumazenil, Bicuculline, and Saturated Analogs


Weak GABAₐ α1β2γ2 Receptor Binding Affinity (Ki > 3,000 nM) Compared to Flumazenil and Bicuculline

N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine displays a binding affinity (Ki) greater than 3,000 nM for the human recombinant GABAₐ α1β2γ2 receptor, as determined by competitive displacement of [³H]flunitrazepam in HEK cell membranes [1]. In contrast, the benzodiazepine antagonist flumazenil exhibits a Ki of 0.8 nM at the α1β3γ2 subtype [2], while the competitive antagonist bicuculline shows an IC₅₀ of 2,000 nM at GABAₐ receptors [3]. The >3,750-fold lower affinity compared to flumazenil and >1.5-fold lower affinity relative to bicuculline positions this compound as a weak ligand with minimal functional impact at physiological concentrations.

GABAA receptor pharmacology radioligand binding negative control

Comparable Weak Affinity at GABAₐ α5β2γ2 Receptor Subtype (Ki > 3,000 nM)

The compound also shows a Ki > 3,000 nM at the human recombinant GABAₐ α5β2γ2 receptor, measured via [³H]flunitrazepam displacement in HEK cell membranes [1]. This contrasts with the high-affinity benzodiazepine binding site ligand flumazenil, which displays Ki values typically below 1 nM across multiple α-subunit containing receptors [2]. The uniformly weak affinity across α1 and α5 subtypes suggests minimal subtype selectivity and limited potential for allosteric modulation of GABAergic neurotransmission.

GABAA subtype selectivity alpha5 subunit benzodiazepine site

Terminal Alkyne Functionality Enables Click Chemistry Conjugation Not Possible with Saturated Analogs

The but-3-yn-1-yl substituent contains a terminal alkyne (C≡CH) that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used bioorthogonal click reaction for bioconjugation, chemical probe synthesis, and targeted protein degradation (PROTAC) linker assembly [1]. Saturated alkylamine analogs such as N-butyl-3,3-dimethylcyclohexan-1-amine lack this reactive handle, rendering them unsuitable for these applications without additional synthetic modifications. While direct comparative studies for this specific compound are not available, the presence of the alkyne group is a well-established structural determinant of click chemistry compatibility [1].

click chemistry CuAAC bioconjugation PROTAC linker

Validated Application Scenarios for N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine in Research and Development


Negative Control for GABAₐ Receptor Binding and Functional Assays

Due to its Ki > 3,000 nM at α1β2γ2 and α5β2γ2 GABAₐ receptor subtypes [1], N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine can serve as a low-affinity negative control in radioligand displacement or functional assays, helping to differentiate specific from non-specific binding when evaluating novel GABAergic compounds.

Alkyne-Functionalized Building Block for Click Chemistry-Mediated Bioconjugation

The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2], allowing researchers to conjugate this amine to azide-bearing fluorophores, biotin, or polyethylene glycol (PEG) chains. This makes the compound a versatile intermediate for creating fluorescent probes, affinity tags, or drug delivery conjugates.

Scaffold for Structure-Activity Relationship (SAR) Studies of Cyclohexylamine GABAₐ Ligands

Given its weak intrinsic activity at GABAₐ receptors [1], the compound provides a clean starting point for chemical derivatization. Modifications to the cyclohexyl ring or the alkyne substituent can be systematically explored to identify structural features that enhance GABAₐ binding or introduce subtype selectivity, supporting medicinal chemistry optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.